molecular formula C12H12FNO3S B12454435 (4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

(4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B12454435
M. Wt: 269.29 g/mol
InChI Key: QRPAQKCEQIGTSY-VUWPPUDQSA-N
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Description

(4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a synthetic organic compound that belongs to the thiazolidine class Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of a cysteine derivative with an aldehyde or ketone. In this case, the reaction between a cysteine derivative and 4-fluorobenzaldehyde can be used to form the thiazolidine ring.

    Acetylation: The acetyl group can be introduced by reacting the thiazolidine intermediate with acetic anhydride or acetyl chloride under basic conditions.

    Carboxylation: The carboxylic acid group can be introduced by carboxylation of the thiazolidine intermediate using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Substituted thiazolidines with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as diabetes and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid: Similar structure with a chlorine atom instead of a fluorine atom.

    (4R)-3-acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid: Similar structure with a bromine atom instead of a fluorine atom.

    (4R)-3-acetyl-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorophenyl group in (4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its unique biological activities and applications.

Properties

Molecular Formula

C12H12FNO3S

Molecular Weight

269.29 g/mol

IUPAC Name

(4R)-3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C12H12FNO3S/c1-7(15)14-10(12(16)17)6-18-11(14)8-2-4-9(13)5-3-8/h2-5,10-11H,6H2,1H3,(H,16,17)/t10-,11?/m0/s1

InChI Key

QRPAQKCEQIGTSY-VUWPPUDQSA-N

Isomeric SMILES

CC(=O)N1[C@@H](CSC1C2=CC=C(C=C2)F)C(=O)O

Canonical SMILES

CC(=O)N1C(CSC1C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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